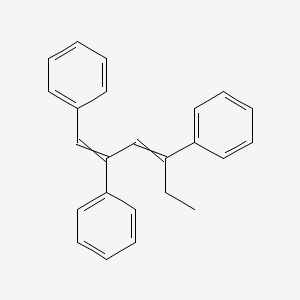
1,1',1''-(Hexa-1,3-diene-1,2,4-triyl)tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is an organic compound characterized by its unique structure, which includes three benzene rings connected by a hexa-1,3-diene-1,2,4-triyl linkage. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of solvents and purification techniques such as recrystallization or chromatography is common to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene exerts its effects involves its conjugated system, which allows for electron delocalization. This delocalization can interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexa-1,3-diene: Another conjugated diene with similar reactivity.
1,3-Butadiene: A simpler conjugated diene used in polymer synthesis.
Hexachlorobutadiene: A chlorinated derivative with distinct chemical properties.
Uniqueness: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is unique due to its tri-benzene structure, which provides a larger conjugated system compared to simpler dienes. This extended conjugation enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
114391-96-7 |
|---|---|
Molekularformel |
C24H22 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1,4-diphenylhexa-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C24H22/c1-2-21(22-14-8-4-9-15-22)19-24(23-16-10-5-11-17-23)18-20-12-6-3-7-13-20/h3-19H,2H2,1H3 |
InChI-Schlüssel |
QEEGVLGTBCQRQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


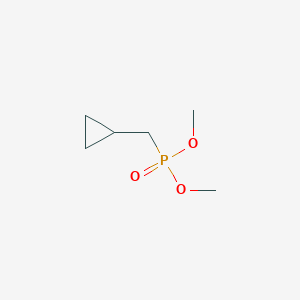
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
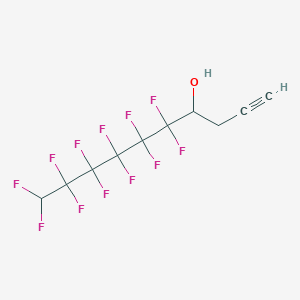
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
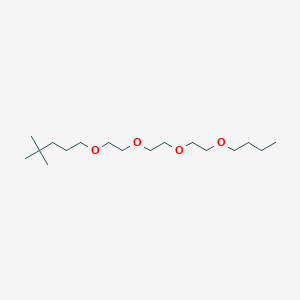
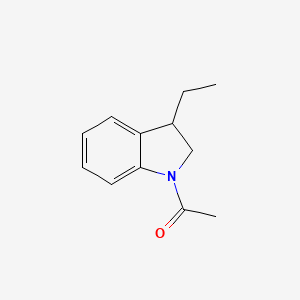
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


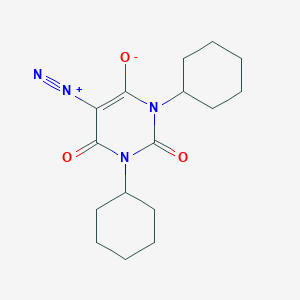
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)

